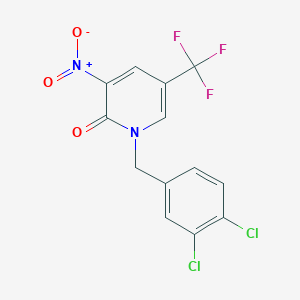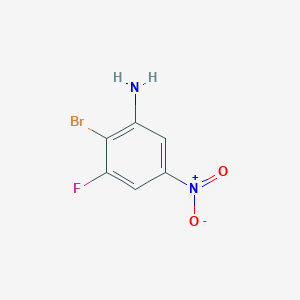
4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core, piperidine ring, and a 1H-1,2,3-triazole ring, which are significant for its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves multiple steps:
Formation of 3,4-Dimethylphenyl Azide: : Start with 3,4-dimethylaniline, which is converted to its corresponding diazonium salt using sodium nitrite and hydrochloric acid. This intermediate is then reacted with sodium azide to form 3,4-dimethylphenyl azide.
Click Reaction: : The 3,4-dimethylphenyl azide is reacted with an alkyne to form the 1H-1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Piperidine Derivative: : Preparation of the piperidine derivative involves the acylation of 4-aminopiperidine with the triazole compound, forming the desired triazole-piperidine intermediate.
Formation of Benzamide Core: : Finally, the cyano group is introduced, and the triazole-piperidine intermediate is reacted with 4-cyanobenzoyl chloride to yield this compound.
Industrial Production Methods
Large-scale production often involves optimizing the reaction conditions to improve yield and purity. This may include:
Catalyst Optimization: : Using different catalysts or co-catalysts to increase reaction efficiency.
Temperature and Pressure Control: : Maintaining optimal temperature and pressure to favor desired reactions and minimize side products.
Purification Steps: : Employing chromatography and recrystallization techniques to achieve high-purity final products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the 3,4-dimethylphenyl group, forming corresponding phenolic derivatives.
Reduction: : The cyano group can be reduced to an amine under mild conditions using reagents such as hydrogen and a palladium catalyst.
Substitution: : Various functional groups in the molecule allow for substitution reactions. The benzamide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Nucleophiles such as amines or alkoxides.
Major Products
Oxidation Products: : Phenolic derivatives.
Reduction Products: : Aminobenzamide derivatives.
Substitution Products: : Various substituted benzamides and triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: : Explored for its interactions with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the development of novel materials, polymers, and advanced pharmaceuticals.
Wirkmechanismus
The compound’s mechanism of action involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways: : Influencing signaling pathways, potentially modulating cellular processes like apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-cyano-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Differing in the methyl group position on the phenyl ring, potentially altering its activity and binding properties.
4-cyano-N-(1-(1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Substituting methyl groups with fluorine atoms, potentially changing its pharmacokinetic properties.
4-cyano-N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Incorporating a chlorine atom, which may impact its biological activity and stability.
Uniqueness
The unique combination of the benzamide core, triazole ring, and piperidine moiety in 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide contributes to its distinct chemical and biological properties, distinguishing it from similar compounds.
This should give you a comprehensive overview of this compound. This kind of deep dive can really show off the versatility and complexity of such a compound. How do you want to use this information?
Eigenschaften
IUPAC Name |
4-cyano-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-3-8-21(13-17(16)2)30-15-22(27-28-30)24(32)29-11-9-20(10-12-29)26-23(31)19-6-4-18(14-25)5-7-19/h3-8,13,15,20H,9-12H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCWBSNGYIXVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2849084.png)

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2849086.png)
![3,4-Dichloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2849089.png)
![3,4-dimethyl-5-nitro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2849093.png)





![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2849101.png)

![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)
